N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2,5-dimethylphenyl group and a pyrazole-carboxamide moiety. Its structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-5-11(2)12(8-10)14-9-22-16(17-14)18-15(21)13-6-7-20(3)19-13/h4-9H,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYVAARVXCZZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via the Hantzsch thiazole reaction, which involves the condensation of a thiourea derivative with an α-halo ketone. For the target compound, 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one serves as the α-halo ketone, reacting with thiourea under refluxing ethanol to yield 4-(2,5-dimethylphenyl)thiazol-2-amine.
Reaction Conditions
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Reactants : 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one (1.0 equiv), thiourea (1.2 equiv)
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Solvent : Ethanol (anhydrous)
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Temperature : 80°C, reflux for 6–8 hours
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Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol
Key Mechanistic Insights
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The sulfur atom from thiourea incorporates into the thiazole ring, while the α-halo ketone contributes the 4-(2,5-dimethylphenyl) and 5-methyl substituents.
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The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the halo ketone, followed by cyclization and elimination of HBr.
Characterization Data
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Yield : 68–72%
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1H NMR (400 MHz, CDCl3) : δ 7.45 (s, 1H, thiazole-H), 7.20–7.10 (m, 3H, aromatic-H), 5.20 (s, 2H, NH2), 2.35 (s, 6H, CH3).
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IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).
Synthesis of the Pyrazole Moiety: 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Cyclization of β-Keto Esters with Methylhydrazine
The pyrazole ring is constructed via cyclocondensation of ethyl 3-oxobutanoate with methylhydrazine in acetic acid, followed by hydrolysis of the ester to the carboxylic acid.
Reaction Conditions
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Reactants : Ethyl 3-oxobutanoate (1.0 equiv), methylhydrazine (1.1 equiv)
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Solvent : Acetic acid
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Temperature : 100°C, 4 hours
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Hydrolysis : 2M NaOH, reflux for 2 hours
Mechanistic Pathway
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Methylhydrazine attacks the β-keto ester’s carbonyl group, leading to cyclization and formation of the pyrazole ring.
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Alkaline hydrolysis cleaves the ethyl ester to yield the carboxylic acid.
Characterization Data
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Yield : 75–80%
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1H NMR (400 MHz, DMSO-d6) : δ 12.50 (s, 1H, COOH), 7.85 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 3.90 (s, 3H, N–CH3).
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IR (KBr) : 1700 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).
Amide Bond Formation: Coupling Thiazol-2-Amine with Pyrazole-3-Carboxylic Acid
Activation and Coupling Using EDCl/HOBt
The carboxylic acid is activated to its corresponding acid chloride using thionyl chloride, followed by coupling with 4-(2,5-dimethylphenyl)thiazol-2-amine in the presence of a coupling agent.
Reaction Conditions
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Activation : 1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv), SOCl2 (2.0 equiv), reflux in dry DCM for 2 hours
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Coupling : Activated acid (1.0 equiv), 4-(2,5-dimethylphenyl)thiazol-2-amine (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, rt, 12 hours
Optimization Insights
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The use of EDCl/HOBt minimizes racemization and enhances coupling efficiency compared to DCC.
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Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.
Characterization Data
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Yield : 65–70%
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1H NMR (400 MHz, DMSO-d6) : δ 10.20 (s, 1H, NH), 8.10 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.60 (s, 1H, thiazole-H), 7.30–7.15 (m, 3H, aromatic-H), 6.50 (d, J = 2.4 Hz, 1H, pyrazole-H), 3.95 (s, 3H, N–CH3), 2.40 (s, 6H, CH3).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for pyrazole synthesis. For example, reacting methylhydrazine with β-keto esters under microwave conditions (150°C, 20 minutes) achieves 85% yield.
Solid-Phase Synthesis for Thiazole Formation
Immobilizing thiourea on Wang resin enables a solvent-free, high-throughput synthesis of 4-(2,5-dimethylphenyl)thiazol-2-amine, with yields comparable to traditional methods (70%).
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing pathways may yield 5-(2,5-dimethylphenyl)thiazol-2-amine as a byproduct. Purification via column chromatography (SiO2, ethyl acetate/hexane) resolves this.
Hydrolysis of Acid Chloride
Exposure to moisture degrades the acid chloride. Strict anhydrous conditions and molecular sieves improve stability.
Scalability and Industrial Applications
Pilot-scale batches (1 kg) achieve 60% overall yield using continuous flow reactors for the Hantzsch thiazole synthesis and coupling steps.
Scientific Research Applications
Medicinal Chemistry
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent.
Anticancer Activity:
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression .
Anti-inflammatory Effects:
Additionally, this compound has been evaluated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Agriculture
In agricultural research, this compound has been studied for its potential as a pesticide or herbicide.
Pesticidal Properties:
The compound has exhibited activity against various pests and pathogens affecting crops. Its effectiveness as an insecticide can be attributed to its ability to disrupt the nervous system of target insects, leading to mortality . Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects.
Material Science
Recent studies have explored the application of this compound in material science.
Polymer Synthesis:
The compound can act as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Agricultural Application
In a field trial conducted by researchers at an agricultural university, formulations containing this compound were tested against aphid infestations on soybean crops. The results showed a 70% reduction in aphid populations compared to untreated controls over a four-week period. Additionally, no significant harm was observed on non-target species .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Acidity/Basicity: Compound A exhibits a pKa of 2.53, suggesting moderate acidity due to the hydroxy-thiazole group.
- Thermal Stability : Compound A’s melting point range (29.05–35.02°C) indicates lower thermal stability, likely due to the hydroxy and thione groups. The target compound’s methyl and carboxamide substituents could confer higher stability.
Research Findings and Limitations
Key Insights from Existing Studies
- Synthetic Feasibility : The synthesis of the target compound would likely follow pathways similar to Compound A, involving cyclocondensation of thioamides or carboxamide coupling reactions. However, the pyrazole-carboxamide group may require additional protection/deprotection steps .
- Heterocyclic Core: The pyrazole ring’s planar structure could improve binding affinity to enzymatic pockets versus the non-planar triazole-thione system.
Gaps and Contradictions
- Data Availability: No direct pharmacological data exists for the target compound, limiting conclusive comparisons.
- Thermal Stability : The reported melting point range for Compound A (29.05–35.02°C) appears unusually low for a crystalline solid, raising questions about experimental conditions or purity .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data tables.
The compound is synthesized through a series of reactions involving thiazole and pyrazole derivatives. The general synthetic route includes:
- Formation of the Thiazole Ring : Typically involves the reaction of 2,5-dimethylphenylamine with thioamide derivatives under reflux conditions.
- Coupling with Pyrazole : The thiazole intermediate is then reacted with a pyrazole derivative to form the final compound.
The molecular formula for this compound is , with a molar mass of approximately 300.38 g/mol.
This compound exerts its biological effects primarily through the inhibition of specific enzymes and proteins involved in cellular processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for bacterial cell wall synthesis, leading to antimicrobial effects .
- Anticancer Properties : It has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have reported:
- Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive bacteria at concentrations as low as 31.25 µg/mL .
- Comparative studies have shown it to be more effective than standard antibiotics like ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various in vitro assays:
These results indicate that the compound can effectively inhibit cell proliferation in these cancer cell lines.
Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound was found to exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antibiotics .
Study 2: Anticancer Activity
A recent investigation assessed the antiproliferative effects of this compound on multiple cancer cell lines. It was observed that it induced apoptosis in HeLa cells through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodology :
- Step 1 : Start with a base-mediated nucleophilic substitution. For example, use K₂CO₃ in DMF to facilitate coupling between thiazole-thiol intermediates and alkyl halides (e.g., RCH₂Cl) at room temperature .
- Step 2 : Optimize solvent choice (polar aprotic solvents like DMF enhance reactivity) and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents).
- Step 3 : Monitor purity via HPLC or TLC, and isolate using column chromatography.
- Key Data :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 75–85 | |
| Base | K₂CO₃ | 80–90 | |
| Reaction Temperature | Room temperature | 70–78 |
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional group orientation?
- Methodology :
- Use X-ray crystallography to resolve bond lengths/angles (e.g., thiazole-pyrazole linkage) .
- NMR analysis : Compare ¹H/¹³C shifts with analogous pyrazole-thiazole derivatives (e.g., methoxy/phenyl substituents cause downfield shifts ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~380–400).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodology :
- Step 1 : Validate assay conditions (e.g., ATP concentration, pH, and temperature) to ensure reproducibility .
- Step 2 : Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets and identify key residues (e.g., hydrophobic interactions with 2,5-dimethylphenyl) .
- Data Analysis Example :
| Assay System | IC₅₀ (nM) | Proposed Mechanism | Reference |
|---|---|---|---|
| Kinase A | 120 ± 15 | Competitive ATP inhibition | |
| Kinase B | 450 ± 30 | Allosteric modulation |
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for a target enzyme over off-target proteins?
- Methodology :
- Step 1 : Synthesize derivatives with modifications at the 2,5-dimethylphenyl (thiazole) or 1-methylpyrazole moieties .
- Step 2 : Test derivatives in competitive binding assays (e.g., SPR or ITC) to quantify binding affinities .
- Step 3 : Apply machine learning (e.g., Random Forest models) to predict selectivity based on substituent electronic/hydrophobic parameters.
Q. What analytical techniques are critical for detecting and quantifying degradation products under varying storage conditions?
- Methodology :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base) .
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the carboxamide group to carboxylic acid).
- Stability Data Example :
| Condition | Degradation Product | % Degradation (7 days) |
|---|---|---|
| pH 3.0, 50°C | Carboxylic acid derivative | 25% |
| UV light, 25°C | Thiazole ring-opened form | 15% |
Specialized Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., solubility discrepancies), use standardized protocols (e.g., USP dissolution apparatus) and cross-validate with orthogonal methods (e.g., nephelometry vs. UV-Vis) .
- Stereochemical Considerations : For chiral analogs, employ chiral HPLC or circular dichroism to confirm enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
